3,5-Difluoro-4-propoxyphenylboronic acid
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Overview
Description
3,5-Difluoro-4-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BF2O3. It is a boronic acid derivative, characterized by the presence of two fluorine atoms at the 3rd and 5th positions, and a propoxy group at the 4th position on the phenyl ring. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-propoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-propoxyphenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium acetate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Boranes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-propoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors. They can bind to diols and are used in glucose sensors and other diagnostic tools .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic molecules .
Mechanism of Action
The primary mechanism of action for 3,5-Difluoro-4-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The compound’s boronic acid group can also interact with diols, forming reversible covalent bonds, which is the basis for its use in sensors and enzyme inhibitors .
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic Acid
- 4-Propoxyphenylboronic Acid
- 3,5-Difluoro-4-formylphenylboronic Acid
Comparison: 3,5-Difluoro-4-propoxyphenylboronic acid is unique due to the presence of both fluorine atoms and a propoxy group, which can influence its reactivity and binding properties. Compared to 3,5-Difluorophenylboronic acid, the propoxy group provides additional steric and electronic effects, potentially enhancing its utility in specific reactions .
Properties
IUPAC Name |
(3,5-difluoro-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFHAGRFNZKKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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